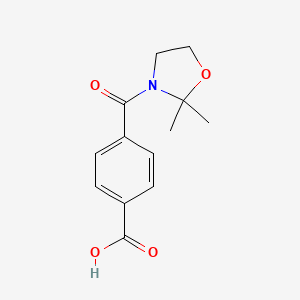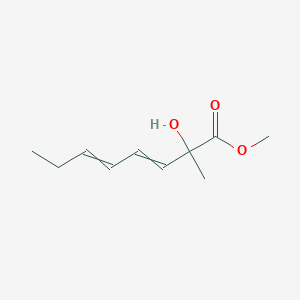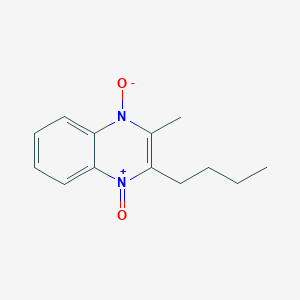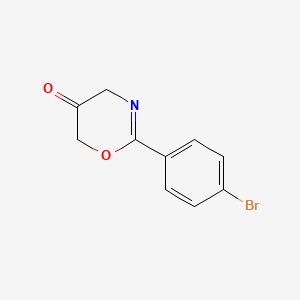
4H-1,3-Oxazin-5(6H)-one, 2-(4-bromophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,3-Oxazin-5(6H)-one, 2-(4-bromophenyl)- is a heterocyclic compound that contains both oxygen and nitrogen in its ring structure. Compounds of this type are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Oxazin-5(6H)-one, 2-(4-bromophenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a 4-bromophenyl-substituted amine with a carbonyl compound in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions might convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, could replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: May be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism by which 4H-1,3-Oxazin-5(6H)-one, 2-(4-bromophenyl)- exerts its effects would depend on its specific interactions with biological targets. This might involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
4H-1,3-Oxazin-5(6H)-one, 2-phenyl-: Lacks the bromine substituent, which may affect its reactivity and biological activity.
4H-1,3-Oxazin-5(6H)-one, 2-(4-chlorophenyl)-: Similar structure but with a chlorine atom, which might influence its chemical properties.
4H-1,3-Oxazin-5(6H)-one, 2-(4-fluorophenyl)-: Contains a fluorine atom, potentially altering its pharmacokinetics.
Uniqueness
The presence of the 4-bromophenyl group in 4H-1,3-Oxazin-5(6H)-one, 2-(4-bromophenyl)- may confer unique properties, such as increased reactivity in substitution reactions or specific biological activities.
Propiedades
Número CAS |
77580-71-3 |
|---|---|
Fórmula molecular |
C10H8BrNO2 |
Peso molecular |
254.08 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-4H-1,3-oxazin-5-one |
InChI |
InChI=1S/C10H8BrNO2/c11-8-3-1-7(2-4-8)10-12-5-9(13)6-14-10/h1-4H,5-6H2 |
Clave InChI |
ASQYQUAEUJSOJB-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)COC(=N1)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


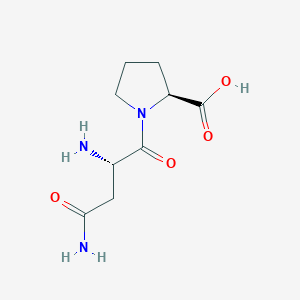
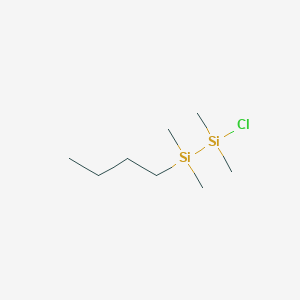
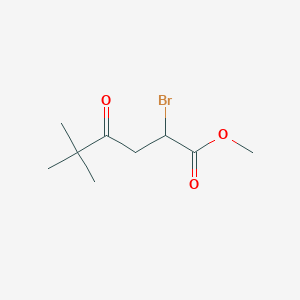
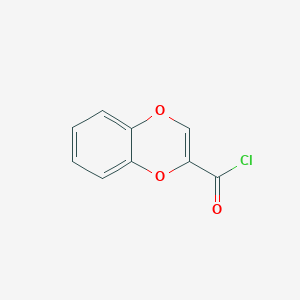
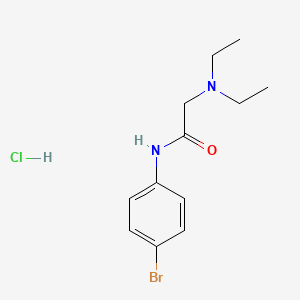
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-phenylacetamide](/img/structure/B14433488.png)
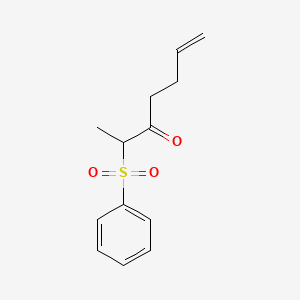
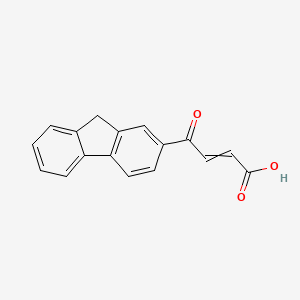
![4-[(Hexadecyloxy)methylidene]cyclohex-1-ene](/img/structure/B14433503.png)
